

Biological activity of 2-(2-Hydroxyethyl)quinoline versus other quinoline analogs

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Compound of Interest

Compound Name: 2-(2-Hydroxyethyl)quinoline

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A Comparative Guide to the Biological Activity of Quinoline Analogs

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. This guide provides a comparative overview of the biological activities of various quinoline analogs, supported by experimental data. While specific experimental data on the biological activity of **2-(2-Hydroxyethyl)quinoline** is not readily available in the reviewed literature, this guide serves as a valuable resource for researchers interested in evaluating this compound and understanding its potential activities in comparison to other well-characterized quinoline derivatives.

I. Comparative Analysis of Biological Activities

The following tables summarize the reported biological activities of various quinoline analogs across different therapeutic areas. This data provides a benchmark for the potential efficacy of novel quinoline compounds like **2-(2-Hydroxyethyl)quinoline**.

Table 1: Anticancer Activity of Quinoline Analogs

Compound/Analog	Cancer Cell Line	IC50 (μM)	Reference
Quinoline-based dihydrazone (3b)	MCF-7 (Breast)	7.016	[1][2]
Quinoline-based dihydrazone (3c)	MCF-7 (Breast)	7.05	[1][2]
2-Arylquinoline (13)	HeLa (Cervical)	8.3	[3]
2-Arylquinoline (12)	PC3 (Prostate)	31.37	[3]
2-Arylquinoline (11)	PC3 (Prostate)	34.34	[3]
Quinolyl hydrazone (18j)	NCI-60 Panel (Various)	GI50: 0.33 - 4.87	[4]
2-morpholino-4-anilinoquinoline (3d)	HepG2 (Liver)	8.50	[5]
2-morpholino-4-anilinoquinoline (3c)	HepG2 (Liver)	11.42	[5]
Chlorido(η ² -ethylene)(quinolin-8-olato-κ ² N,O)platinum(II)	Lu-1 (Lung)	0.8	[4]
Chlorido(η ² -ethylene)(quinolin-8-olato-κ ² N,O)platinum(II)	Hep-G2 (Liver)	0.4	[4]

Table 2: Antimicrobial Activity of Quinoline Analogs

Compound/Analog	Bacterial Strain	MIC (µg/mL)	Reference
Quinoline-based hydroxyimidazolium hybrid (7b)	Staphylococcus aureus	2	[6][7]
Quinoline-based hydroxyimidazolium hybrid (7h)	Staphylococcus aureus	20	[6][7]
Quinoline-based hydroxyimidazolium hybrid (7b)	Klebsiella pneumoniae	50	[6][7]
QuinolinyI pyrimidine	Gram-negative pathogens	as low as 2	[8]
N-methylbenzoindolo[3,2-b]-quinoline (8)	Vancomycin-resistant E. faecium	4	[9]
9-bromo substituted indolizinoquinoline-5,12-dione (7)	S. aureus ATCC25923	0.031	[10]
9-bromo substituted indolizinoquinoline-5,12-dione (7)	MRSA ATCC43300	0.063	[10]
Quinoline-based amide (3c)	S. aureus	Inhibition zone: 14.7 mm	[11]
Quinoline-based amide (3c)	B. subtilis	Inhibition zone: 15.7 mm	[11]

Table 3: Antifungal Activity of Quinoline Analogs

Compound/Analog	Fungal Strain	MIC (µg/mL)	Reference
Quinoline-based hydroxyimidazolium hybrid (7c)	Cryptococcus neoformans	15.6	[6] [7] [12]
Quinoline-based hydroxyimidazolium hybrid (7d)	Cryptococcus neoformans	15.6	[6] [7] [12]
2,6-disubstituted quinoline (1)	Candida albicans	MFC: 6.25-25	
2,6-disubstituted quinoline (5)	Candida albicans	MFC: 6.25-25	
2,6-disubstituted quinoline (6)	Candida albicans	MFC: 6.25-25	
2-[(3-Hydroxyphenylimino)methyl]quinolin-8-ol (8)	Various Candida species	Comparable to fluconazole	
2-[(4-hydroxyphenylimino)methyl]quinolin-8-ol (9)	Various Candida species	Comparable to fluconazole	
Quinoline-based amide (3c)	Candida albicans	5.6	[11]

Table 4: Antiviral Activity of Quinoline Analogs

Compound/Analog	Virus	EC50 (μM)	Reference
Chloroquine	HCoV-OC43	0.12	[5]
Hydroxychloroquine	Coronaviruses	0.12 - 12	[5]
Quinoline analogue (19)	Enterovirus D68	0.05 - 0.10	
Quinolinone (SRI-33394)	VEEVTC83	0.77	[2]
Quinolinone (SRI-34329)	VEEVTC83	0.12	[2]
N-(2-(arylmethylimino)ethyl)-7-chloroquinolin-4-amine (2)	Zika Virus	0.8	[9]

II. Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of standard protocols used to assess the biological activities of quinoline derivatives.

A. Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

- **Cell Seeding:** Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
- **Compound Treatment:** The cells are treated with various concentrations of the quinoline analog and incubated for 48-72 hours.[1]
- **MTT Addition:** MTT solution is added to each well, and the plates are incubated for 4 hours to allow the formation of formazan crystals.

- Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
- Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.^[1]

B. Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

- Preparation of Inoculum: A standardized suspension of the test bacteria is prepared.
- Serial Dilution: The quinoline analog is serially diluted in a 96-well microtiter plate containing broth medium.
- Inoculation: Each well is inoculated with the bacterial suspension.
- Incubation: The plates are incubated at 37°C for 18-24 hours.
- MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

C. Antifungal Susceptibility Testing

Similar to the antibacterial assay, this method determines the MIC of an antifungal agent.

- Inoculum Preparation: A standardized suspension of the fungal strain is prepared.
- Drug Dilution: The quinoline analog is serially diluted in a 96-well plate with a suitable medium (e.g., RPMI-1640).
- Inoculation: The fungal suspension is added to each well.
- Incubation: Plates are incubated at 35°C for 24-48 hours.
- MIC Reading: The MIC is the lowest concentration that causes a significant inhibition of fungal growth compared to the control.

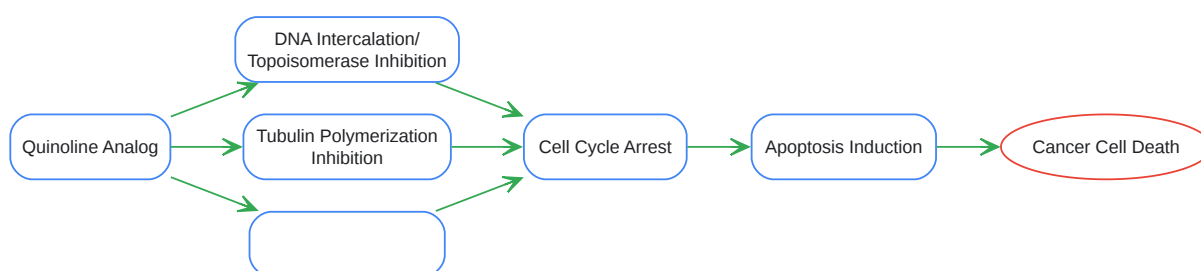
D. Antiviral Activity Assay (CPE Reduction Assay)

This assay measures the ability of a compound to protect host cells from the cytopathic effect (CPE) of a virus.

- Cell Seeding: Host cells are seeded in 96-well plates.
- Infection and Treatment: Cells are infected with the virus and simultaneously treated with different concentrations of the quinoline analog.
- Incubation: The plates are incubated until CPE is observed in the virus control wells.
- Cell Viability Assessment: Cell viability is assessed using a stain (e.g., crystal violet) or a metabolic assay (e.g., MTS).
- EC50 Calculation: The 50% effective concentration (EC50) is calculated as the concentration of the compound that reduces the viral CPE by 50%.^[5]

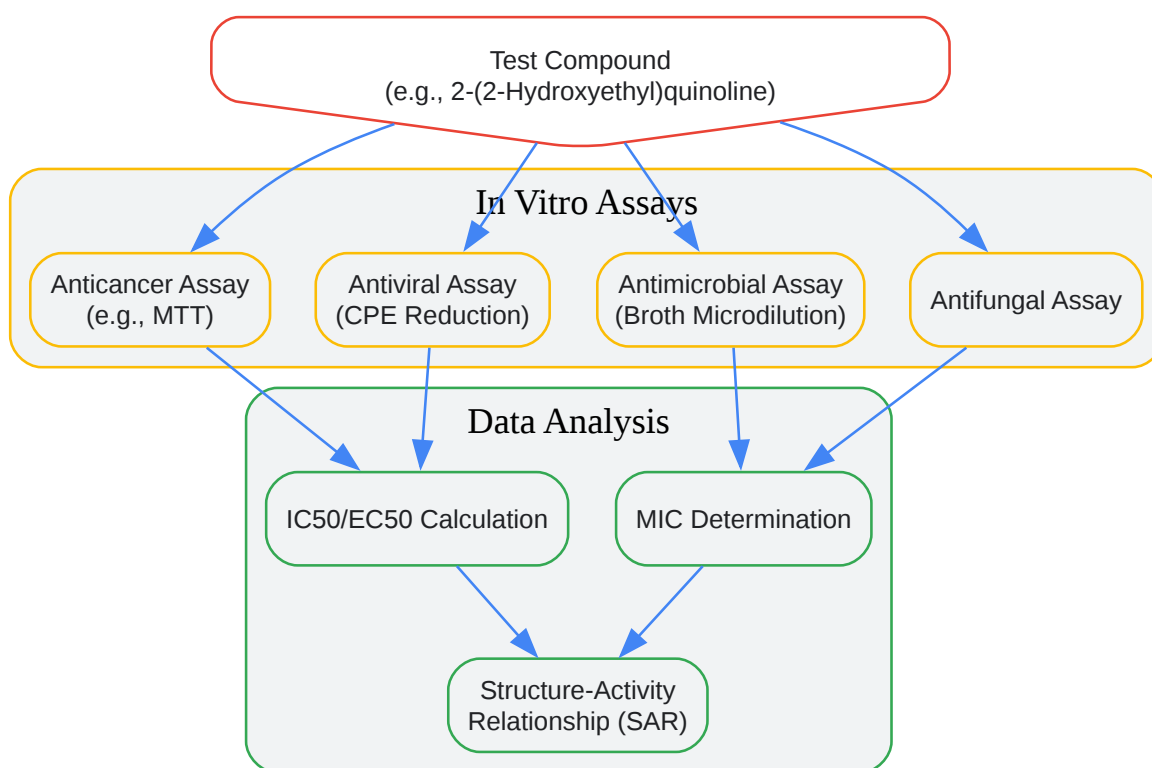
III. Visualization of Cellular Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts relevant to the biological evaluation of quinoline analogs.



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Fig. 1: Potential anticancer mechanisms of quinoline analogs.



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Fig. 2: General workflow for evaluating biological activity.

This guide provides a foundational understanding of the biological activities of quinoline analogs and the experimental approaches to their evaluation. For researchers investigating **2-(2-Hydroxyethyl)quinoline**, the presented data on related compounds and the detailed protocols offer a clear path forward for characterizing its potential therapeutic properties.

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